Dasotraline

Descripción general

Descripción

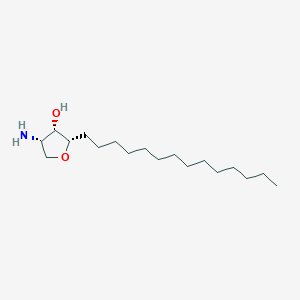

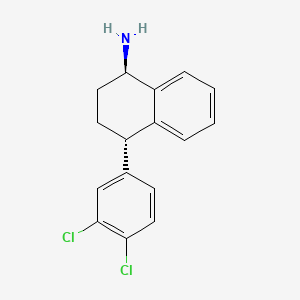

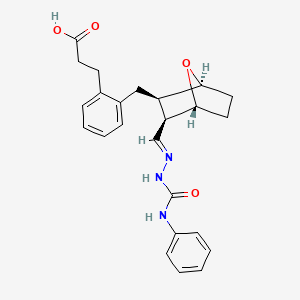

Dasotraline is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was under development by Sunovion for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . Structurally, dasotraline is a stereoisomer of desmethylsertraline (DMS), which is an active metabolite of the marketed selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline (Zoloft) .

Synthesis Analysis

Dasotraline is a diastereomer of the desmethyl metabolite of sertraline, but it is not a metabolite of sertraline, nor is it converted to the demethylated metabolite of sertraline in vivo .

Molecular Structure Analysis

Dasotraline is a stereoisomer of desmethylsertraline (DMS), which is an active metabolite of the marketed selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline (Zoloft) . This compound belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane .

Chemical Reactions Analysis

Dasotraline has been evaluated as a selective inactivator of CYP2B6 under reaction phenotyping conditions with human hepatocytes. The results show that dasotraline is a very selective inactivator for CYP2B6 with minimal inhibition to other enzymes .

Physical And Chemical Properties Analysis

Dasotraline has the molecular formula C16H15Cl2N and a molecular weight of 292.2 g/mol . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Treatment of ADHD in Children

Dasotraline has been found to be an efficacious and generally well-tolerated treatment for ADHD in children aged 6 to 12 years . In a laboratory classroom study, significant improvement was observed for dasotraline versus placebo in the SKAMP-combined score . The three most common adverse events for dasotraline were insomnia, headache, and decreased appetite .

Treatment of ADHD in Adults

Dasotraline has also been studied for the treatment of ADHD in adults . In a randomized, double-blind, placebo-controlled, proof-of-concept trial, dasotraline 8 mg/day showed significant improvements in ADHD RS-IV total score and modified CGI-S . The most frequent adverse events reported were insomnia, decreased appetite, nausea, and dry mouth .

Inhibition of Dopamine and Norepinephrine Transporters

Dasotraline is a potent inhibitor of dopamine and norepinephrine transporters . This property allows it to achieve stable plasma concentrations with once-daily dosing .

Inhibition of Serotonin Transporter

Dasotraline has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin . This property makes it a potential candidate for the treatment of conditions associated with serotonin imbalance .

Potential Treatment for Depression

Given its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, dasotraline could potentially be used in the treatment of depression . However, more research is needed to confirm its efficacy and safety in this application.

Potential Treatment for Neurodevelopmental Disorders

ADHD is a neurodevelopmental disorder characterized by symptoms of inattention, hyperactivity, and impulsivity . Given its efficacy in treating ADHD, dasotraline could potentially be used in the treatment of other neurodevelopmental disorders. However, further research is needed to explore this potential application.

Mecanismo De Acción

Safety and Hazards

In phase I clinical trials for attention deficit hyperactivity disorder, test subjects reported the following side effects: loss of appetite, dehydration, dry mouth, nausea, insomnia, anxiety, panic attacks, and headaches . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPXSILJHWNFMK-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217855 | |

| Record name | Dasotraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dasotraline has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine and dopamine (SNDRI). Serotonin, norepinephrine and dopamine are neurotransmitters associated with depression. There are currently no marketed treatments for depression that inhibit reuptake of all three neurotransmitters. | |

| Record name | Dasotraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Dasotraline | |

CAS RN |

675126-05-3 | |

| Record name | Dasotraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasotraline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasotraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasotraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASOTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dasotraline interact with its targets and what are the downstream effects?

A1: Dasotraline acts by inhibiting the reuptake of dopamine and norepinephrine at presynaptic nerve terminals in the brain. [, , , , ] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. These neurotransmitters play crucial roles in attention, executive function, and reward pathways, explaining dasotraline’s potential therapeutic effects in ADHD and BED. [, , , ]

Q2: What is the molecular formula and weight of dasotraline?

A2: Dasotraline's molecular formula is C16H15Cl2N and its molecular weight is 292.19 g/mol. [, ]

Q3: Is there any spectroscopic data available for dasotraline?

A3: While specific spectroscopic data isn't provided in the research papers, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify dasotraline in human plasma. [] These methods utilize specific mass transitions characteristic of dasotraline's structure for identification and quantification.

Q4: Can you describe the pharmacokinetic profile of dasotraline?

A4: Dasotraline exhibits slow absorption and a long elimination half-life (t1/2) of 47-77 hours, enabling once-daily dosing. [, , , , ] It achieves steady-state plasma concentration by 2 weeks of daily dosing. [] This pharmacokinetic profile contributes to its potential for providing sustained therapeutic benefits throughout the day. [, ]

Q5: How is dasotraline metabolized in the body?

A5: Dasotraline undergoes extensive metabolism primarily through oxidation and subsequent phase II conjugations. [] Major metabolic pathways include amine oxidation, N-hydroxylation, oxidative deamination, and N-acetylation. []

Q6: Does dasotraline interact with drug transporters or metabolizing enzymes?

A6: Research indicates dasotraline acts as a selective inhibitor of Cytochrome P450 2B6 (CYP2B6), an enzyme involved in drug metabolism. [] This selectivity makes it a potential tool for reaction phenotyping studies. Further research is needed to fully understand dasotraline's interactions with other drug transporters and metabolizing enzymes.

Q7: What is the evidence for dasotraline's efficacy in treating ADHD?

A7: Several clinical trials have explored dasotraline's efficacy in treating ADHD in both adults and children. In these trials, dasotraline demonstrated significant improvements in ADHD symptoms, including reductions in hyperactivity, impulsivity, and inattentiveness. [, , , , , , , , , , ] These improvements were observed using standardized rating scales like the ADHD Rating Scale (ADHD RS-IV) and Clinical Global Impression (CGI) scales. [, , , , , ]

Q8: What about dasotraline's efficacy in treating Binge Eating Disorder?

A8: Clinical trials have also investigated dasotraline as a potential treatment for BED. Results indicate that dasotraline can significantly reduce the frequency of binge eating episodes and improve associated symptoms like obsessive-compulsive behaviors related to food. [, , , ] These findings highlight dasotraline's potential for addressing the core psychopathological drivers of BED. []

Q9: Are there any biomarkers being researched to predict dasotraline's efficacy or monitor treatment response?

A9: While the provided research doesn't delve into specific biomarkers for dasotraline, exploring potential biomarkers could offer valuable insights into individual patient responses. Future research might investigate biomarkers related to dopamine and norepinephrine signaling pathways, as alterations in these pathways are implicated in both ADHD and BED.

Q10: What is the safety and tolerability profile of dasotraline?

A10: Dasotraline has been generally well-tolerated in clinical trials. [, , , , , , , , , , ] The most commonly reported adverse events were insomnia, decreased appetite, dry mouth, headache, and anxiety. [, , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)

![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)

![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)

![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)